molecular formula C7H13NO4S B2985482 methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate CAS No. 339108-00-8

methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate

Cat. No.: B2985482
CAS No.: 339108-00-8
M. Wt: 207.24
InChI Key: UYBTZJGUQFRZFI-AATRIKPKSA-N
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Description

Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methylsulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a methylsulfonyl-substituted alkene. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dimethylamine on the alkene, followed by esterification to form the final product. Common solvents used in this synthesis include dichloromethane and methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can act as a nucleophile, while the methylsulfonyl group can participate in electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBTZJGUQFRZFI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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